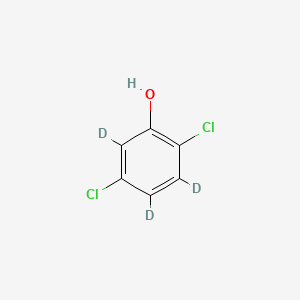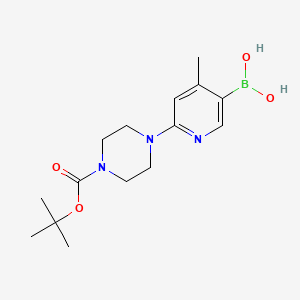
2,5-Dichlorophenol-3,4,6-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dichlorophenol-3,4,6-d3 (2,5-DCP-d3) is a stable, deuterated chlorinated phenol. It has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It is a useful tool for investigating the structure and function of biological molecules and can be used to study the effects of environmental toxins.
Scientific Research Applications
Isotopic Abundance in Dichlorophenol Isomers
A study by Trivedi et al. (2016) explored the isotopic abundance ratios in dichlorophenol isomers, including 2,5-dichlorophenol, when treated with biofield energy. This treatment was found to significantly alter the isotopic abundance ratios, which could affect the bond energy, reactivity, and stability of the compounds. Such changes are crucial for understanding the environmental and chemical behavior of dichlorophenol isomers, including 2,5-dichlorophenol, and could impact their use in pharmaceuticals, dyes, and as preservatives (Trivedi et al., 2016).
Photoreaction Mechanisms
Akai et al. (2001) studied the photoreaction mechanisms of multiple chloro-substituted derivatives of chlorophenol, including 2,5-dichlorophenol, by low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. The research provides insight into how sunlight and other light sources can influence the chemical pathways and degradation of these compounds in the environment, which is essential for predicting their behavior in natural waters and treated effluents (Akai et al., 2001).
Analytical Methods for Synthesis Intermediates
Zhang et al. (2020) developed HPLC and GC methods for analyzing 2,5-dichlorophenol, a key intermediate in the synthesis of dicamba. Their work emphasizes the importance of efficient analytical techniques for monitoring and optimizing the production processes of herbicides, ensuring purity and effectiveness while minimizing environmental impact (Zhang et al., 2020).
Environmental Degradation Studies
Diristiani et al. (2021) compared the degradation of 2,4-dichlorophenol and 2,5-dichlorophenol using a DBD non-thermal plasma reactor, highlighting advanced oxidation processes for effective pollutant removal from industrial wastewater. Such studies are critical for developing technologies that can efficiently remove hazardous compounds from water, thereby reducing health risks and environmental damage (Diristiani et al., 2021).
Electrochemical Sensors for Pollution Monitoring
Dong et al. (2016) developed a highly sensitive electrochemical sensor based on metal-organic frameworks for determining 2,4-dichlorophenol in water samples. This approach showcases the application of novel materials in monitoring water quality and detecting pollutants at low concentrations, essential for environmental protection and regulatory compliance (Dong et al., 2016).
properties
IUPAC Name |
2,5-dichloro-3,4,6-trideuteriophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANCECPPZPIPNO-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])O)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenol-3,4,6-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)







![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)



